

High-Purity Methyl 2-methoxy-5-nitronicotinate: A Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460

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Keywords: **Methyl 2-methoxy-5-nitronicotinate**, chemical intermediate, pharmaceutical synthesis, drug development, organic synthesis protocols.

Abstract

This document provides a comprehensive overview of **Methyl 2-methoxy-5-nitronicotinate**, a key chemical intermediate for researchers, scientists, and professionals in drug development. It details commercially available sources for high-purity procurement, outlines its primary applications in pharmaceutical synthesis, and provides detailed experimental protocols for its common transformations. The information is presented to facilitate its use in a laboratory setting, with a focus on synthetic utility and practical application.

Introduction

Methyl 2-methoxy-5-nitronicotinate (CAS No. 122433-50-5) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a nitro group, a methoxy group, and a methyl ester on a pyridine ring, offers multiple reaction sites for chemical modification. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for selective transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Procurement of High-Purity Methyl 2-methoxy-5-nitronicotinate

The acquisition of high-purity starting materials is critical for reproducible and reliable experimental outcomes. Several chemical suppliers offer **Methyl 2-methoxy-5-nitronicotinate**, and a selection of these vendors is presented below. Researchers are advised to request certificates of analysis to confirm purity before use.

Supplier	Purity	Package Size(s)	CAS Number
Chiba Pharmaceutical Science and technology Co, Ltd.	>95%	Not specified	122433-50-5
Shanghai Hong-chuang Pharma Tech Co., Ltd.	97%	1g, 5g, 25g, 100g, 250g, 500g, 1kg	122433-50-5
Hefei Yucheng Pharmaceutical Technology Co., Ltd.	95%	100g	122433-50-5
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.	>95%	1g, 5g, 10g	122433-50-5
Struchem Co., Ltd.	95%	1g, 5g, 10g	122433-50-5
SuZhou ShiYa Biopharmaceuticals, Inc.	>95%	1g, 5g	122433-50-5

Applications in Pharmaceutical Synthesis

Methyl 2-methoxy-5-nitronicotinate is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on the molecule are amenable to a variety of chemical transformations, making it a versatile starting point for the synthesis of a range of bioactive compounds.

A related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the synthesis of the antipsychotic drug Sulpiride[1]. This suggests that **Methyl 2-methoxy-5-nitronicotinate** can be a precursor to compounds with potential activity in the central nervous system. The nitro group can be reduced to an amine, which can then be further functionalized, for instance, by conversion to a sulfonamide.

The pyridine core is a common feature in many pharmaceuticals, known for its ability to engage with biological targets. The strategic functionalization of this core, facilitated by intermediates like **Methyl 2-methoxy-5-nitronicotinate**, is a key strategy in modern drug discovery.

Experimental Protocols

The following protocols are generalized procedures for the common transformations of **Methyl 2-methoxy-5-nitronicotinate**. Researchers should adapt these protocols to their specific substrates and experimental setups.

Reduction of the Aromatic Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a pivotal step in elaborating the structure of **Methyl 2-methoxy-5-nitronicotinate**. This transformation opens up a plethora of subsequent reactions, such as amide bond formation or diazotization.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2]

- Reagents and Materials:
 - **Methyl 2-methoxy-5-nitronicotinate**
 - Palladium on carbon (10% Pd/C)
 - Methanol or Ethanol
 - Hydrogen gas
 - Reaction flask

- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)
- Procedure:
 - Dissolve **Methyl 2-methoxy-5-nitronicotinate** in a suitable solvent (e.g., methanol or ethanol) in a reaction flask.
 - Carefully add a catalytic amount of 10% Pd/C to the solution.
 - Seal the flask and purge with hydrogen gas.
 - Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 5-amino-2-methoxynicotinate.
 - Purify the product by recrystallization or column chromatography as needed.

Method 2: Metal-Acid Reduction

This is a classic and robust method for nitro group reduction.^[3]

- Reagents and Materials:
 - **Methyl 2-methoxy-5-nitronicotinate**
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Iron powder (Fe)
 - Concentrated Hydrochloric acid (HCl)
 - Ethanol
 - Sodium bicarbonate solution (saturated)

- Ethyl acetate
- Reaction flask with a reflux condenser
- Procedure:
 - Suspend **Methyl 2-methoxy-5-nitronicotinate** in ethanol in a round-bottom flask.
 - Add an excess of the reducing metal (e.g., 3-5 equivalents of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ or Fe powder).
 - Slowly add concentrated HCl to the stirred mixture.
 - Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
 - After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product as necessary.

Parameter	Catalytic Hydrogenation	Metal-Acid Reduction
Reducing Agent	H_2 gas with Pd/C	$\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ or Fe with HCl
Solvent	Methanol or Ethanol	Ethanol
Temperature	Room Temperature	Reflux
Work-up	Filtration	Neutralization & Extraction
Advantages	Clean, high yield	Robust, cost-effective
Disadvantages	Requires special equipment	Acidic, requires neutralization

Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another handle for further functionalization, such as amide coupling reactions.

Method: Base-Catalyzed Hydrolysis (Saponification)

This is a common and generally irreversible method for ester hydrolysis.^{[4][5]}

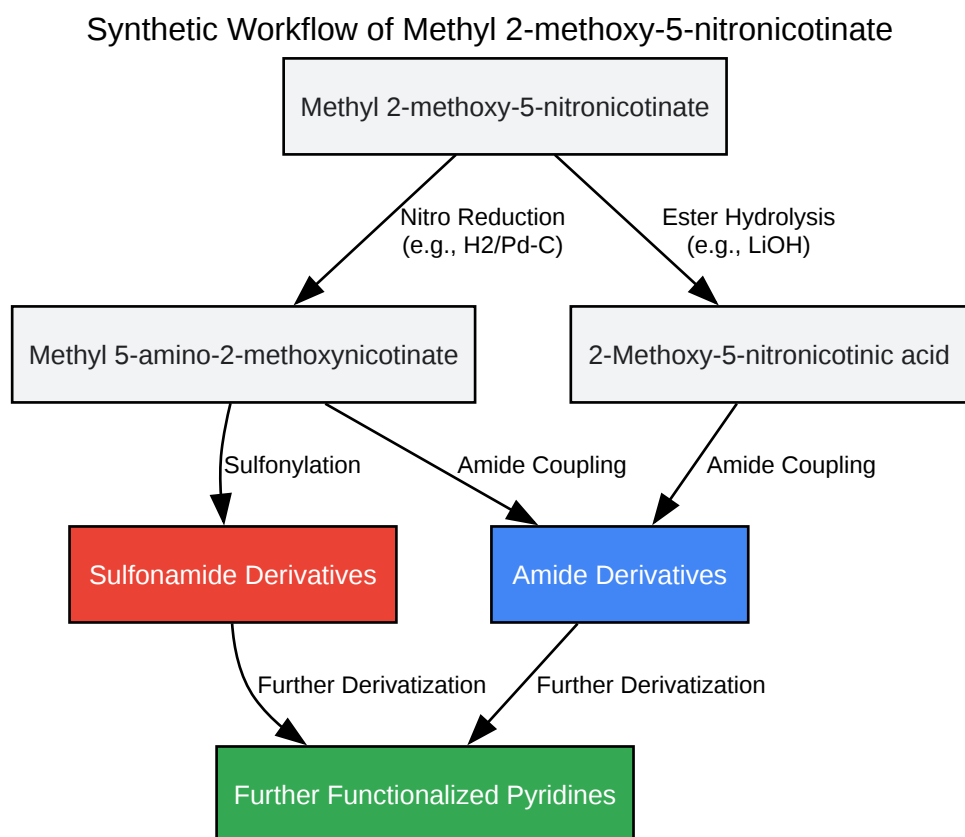
- Reagents and Materials:
 - **Methyl 2-methoxy-5-nitronicotinate**
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
 - Tetrahydrofuran (THF)
 - Water
 - 1M Hydrochloric acid (HCl)
 - Ethyl acetate
 - Reaction flask
- Procedure:
 - Dissolve **Methyl 2-methoxy-5-nitronicotinate** in a mixture of THF and water.
 - Add an excess (typically 1.5-2 equivalents) of LiOH or NaOH.
 - Stir the reaction mixture at room temperature or with gentle heating.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - Once complete, remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.
 - Extract the carboxylic acid product with ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-methoxy-5-nitronicotinic acid.
- The product can be purified by recrystallization if necessary.

Parameter	Base-Catalyzed Hydrolysis
Reagent	LiOH or NaOH
Solvent	THF/Water mixture
Temperature	Room Temperature or gentle heat
Work-up	Acidification and Extraction
Key Feature	Irreversible reaction

Synthetic Utility and Workflow

The synthetic utility of **Methyl 2-methoxy-5-nitronicotinate** lies in the selective manipulation of its functional groups to generate a variety of derivatives. The following diagram illustrates a logical workflow for the derivatization of this intermediate.



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Caption: Synthetic pathways from **Methyl 2-methoxy-5-nitronicotinate**.

As no specific signaling pathway has been identified for this chemical intermediate, a logical workflow for its synthetic transformations is provided above. This diagram illustrates how the primary functional groups (nitro and ester) can be modified to produce a variety of downstream compounds, which may have interesting biological activities.

Conclusion

Methyl 2-methoxy-5-nitronicotinate is a valuable and versatile chemical intermediate for researchers in drug discovery and organic synthesis. Its commercial availability in high purity and the reactivity of its functional groups make it an attractive starting material for the synthesis

of novel compounds. The protocols and information provided herein are intended to serve as a guide for the effective utilization of this compound in a research setting.

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